molecular formula C12H16N2O B2753696 N'-cyclopentylbenzohydrazide CAS No. 24214-81-1

N'-cyclopentylbenzohydrazide

Cat. No.: B2753696
CAS No.: 24214-81-1
M. Wt: 204.273
InChI Key: VQWFVRBFPLABCH-UHFFFAOYSA-N
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Description

N’-Cyclopentylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclopentylbenzohydrazide typically involves the reaction of cyclopentylamine with benzohydrazide. The process can be carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N’-cyclopentylbenzohydrazide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N’-Cyclopentylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert N’-cyclopentylbenzohydrazide into its reduced forms, such as hydrazines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives such as cyclopentylbenzohydrazone.

    Reduction: Reduced forms like cyclopentylhydrazine.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-Cyclopentylbenzohydrazide has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.

    Industry: N’-Cyclopentylbenzohydrazide is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cyclopentylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-Cyclopentylbenzohydrazide can be compared with other hydrazide derivatives such as:

    Benzohydrazide: Lacks the cyclopentyl group, leading to different chemical and biological properties.

    Cyclopentylhydrazine: Similar structure but without the benzoyl group, affecting its reactivity and applications.

    N’-Cyclohexylbenzohydrazide: Contains a cyclohexyl group instead of cyclopentyl, resulting in variations in steric and electronic effects.

Uniqueness: The presence of the cyclopentyl group in N’-cyclopentylbenzohydrazide imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N'-cyclopentylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-6-2-1-3-7-10)14-13-11-8-4-5-9-11/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWFVRBFPLABCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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